
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate is a complex organic compound with a variety of applications in different fields. It is known for its unique chemical structure, which includes a long hydrocarbon chain and functional groups that make it versatile in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate typically involves the reaction of glycine with oleic acid, followed by the introduction of hydroxyethylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves multiple steps, including purification and quality control, to ensure that the final product meets the required standards.
化学反応の分析
Types of Reactions
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture media and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
作用機序
The mechanism of action of Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
Sodium lauryl sulfate: Another surfactant with a similar long hydrocarbon chain but different functional groups.
Cocamidopropyl betaine: A surfactant derived from coconut oil with similar applications in personal care products.
Uniqueness
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate is unique due to its specific combination of functional groups and long hydrocarbon chain, which provide it with distinct properties and applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industry.
特性
CAS番号 |
93858-32-3 |
|---|---|
分子式 |
C24H45N2NaO4 |
分子量 |
448.6 g/mol |
IUPAC名 |
sodium;2-[2-(2-hydroxyethylamino)ethyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26(22-24(29)30)20-18-25-19-21-27;/h9-10,25,27H,2-8,11-22H2,1H3,(H,29,30);/q;+1/p-1/b10-9-; |
InChIキー |
QJHBZPMAQLBLLU-KVVVOXFISA-M |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


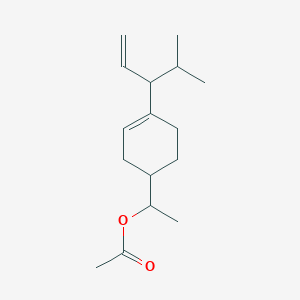
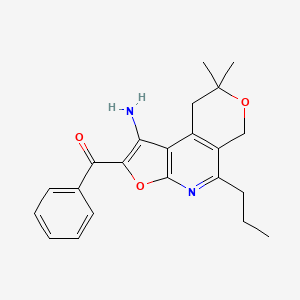
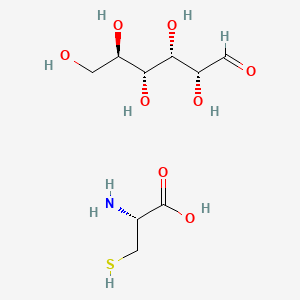

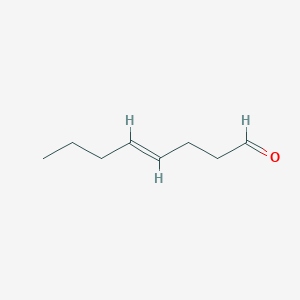
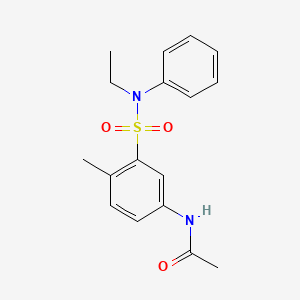
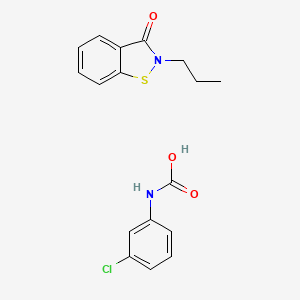

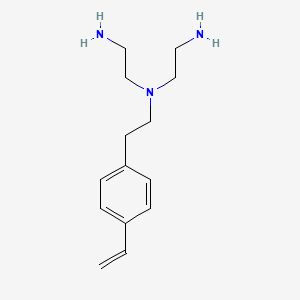

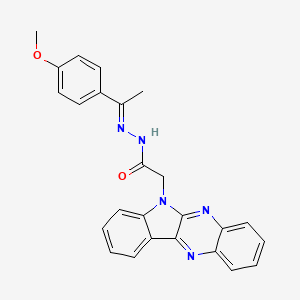
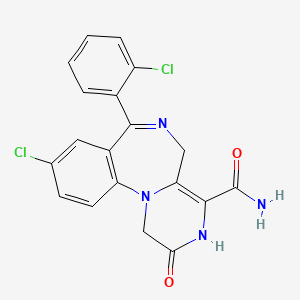
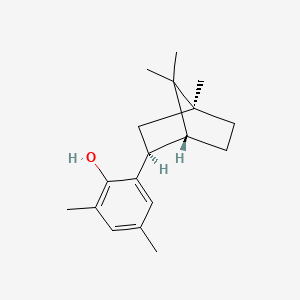
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
